molecular formula C7H15NO B13896345 3,4,4-Trimethylpyrrolidin-3-ol

3,4,4-Trimethylpyrrolidin-3-ol

Cat. No.: B13896345
M. Wt: 129.20 g/mol
InChI Key: YSOPORNRGLVHPR-UHFFFAOYSA-N
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Description

3,4,4-Trimethylpyrrolidin-3-ol is a heterocyclic organic compound with a pyrrolidine ring structure This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 3,4,4-trimethyl-1-pyrrolidinone with a suitable reducing agent can yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4,4-trimethylpyrrolidin-3-one, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3,4,4-Trimethylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups can affect the compound’s hydrophobic interactions, impacting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpyrrolidin-3-ol: Lacks one methyl group compared to 3,4,4-Trimethylpyrrolidin-3-ol.

    3,4,4-Trimethylpyrrolidin-2-ol: The hydroxyl group is positioned differently on the pyrrolidine ring.

    3,4,4-Trimethylpyrrolidin-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,4,4-trimethylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6(2)4-8-5-7(6,3)9/h8-9H,4-5H2,1-3H3

InChI Key

YSOPORNRGLVHPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(C)O)C

Origin of Product

United States

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